Dehydrowarfarin, chemically known as 4-hydroxy-3-(3-oxo-1-phenyl-1-butenyl)-2H-1-benzopyran-2-one, is a metabolite of the anticoagulant drug warfarin. [, ] It is formed through the metabolic action of cytochrome P-450 enzymes, specifically through a dehydrogenation reaction of warfarin. [, ] Dehydrowarfarin serves as a valuable tool in scientific research, particularly in studying drug metabolism, cytochrome P-450 enzyme activity, and inter-individual variability in drug response. [, ]
Dehydrowarfarin is a synthetic compound closely related to warfarin, a well-known anticoagulant used in clinical settings. It is classified as a vitamin K antagonist and is primarily utilized in research for its enhanced potency compared to warfarin. The compound has the chemical formula and is recognized for its structural modifications that influence its pharmacological properties.
Dehydrowarfarin can be synthesized through various methods, including asymmetric synthesis techniques. It falls under the classification of anticoagulants and is part of the larger category of coumarin derivatives. Its unique properties make it a subject of interest in both pharmacological studies and synthetic organic chemistry.
The synthesis of dehydrowarfarin typically involves asymmetric synthesis methods that allow for the production of specific enantiomers. One notable method includes the use of chiral phosphine catalysts in a hydrogenation process. For instance, dehydrowarfarin can be produced from racemic warfarin through hydrogenation in the presence of catalysts such as R,R'-Et DuPHOS or S,S'-Et DuPHOS, achieving high enantiomeric excess (up to 98.9%) after recrystallization processes .
The general steps in synthesizing dehydrowarfarin include:
Dehydrowarfarin undergoes several chemical reactions that are pivotal for its function as an anticoagulant. Key reactions include:
The mechanism of action for dehydrowarfarin involves inhibition of vitamin K epoxide reductase, leading to decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X). This inhibition results in anticoagulation by preventing the formation of functional prothrombin and other clotting proteins. The potency of dehydrowarfarin is attributed to its structural modifications that enhance binding affinity to the target enzyme compared to warfarin.
Dehydrowarfarin exhibits several notable physical properties:
Chemical properties include:
Dehydrowarfarin serves multiple purposes in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2